(5-氨基-6-甲氧基吡嗪-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

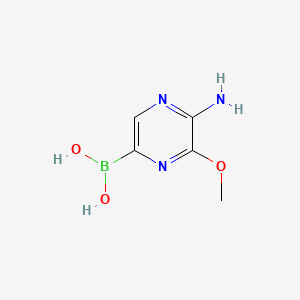

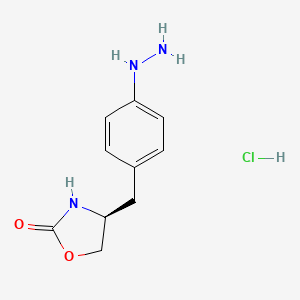

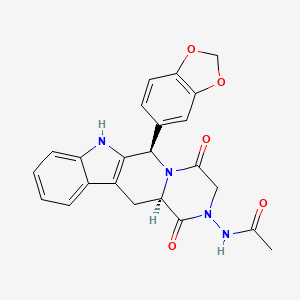

(5-Amino-6-methoxypyrazin-2-yl)boronic Acid, with the CAS number 1161497-38-6, has the molecular formula C5H8BN3O3 and a molecular weight of 168.95 . It is a biochemical used for proteomics research .

Synthesis Analysis

The synthesis of boronic acids like (5-Amino-6-methoxypyrazin-2-yl)boronic Acid often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A specific synthesis method for this compound was not found in the search results.

Molecular Structure Analysis

The molecular structure of (5-Amino-6-methoxypyrazin-2-yl)boronic Acid consists of a pyrazine ring with an amino group at the 5-position and a methoxy group at the 6-position. The boronic acid group is attached to the pyrazine ring .

科学研究应用

Sensing Applications

Boronic acids, including (5-Amino-6-methoxypyrazin-2-yl)boronic acid, have been increasingly utilized in diverse areas of research, including various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the use of boronic acids to label specific biological molecules for further study or analysis.

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This can involve the use of boronic acids to modify proteins in specific ways, potentially altering their function or interactions with other molecules.

Separation Technologies

Boronic acids have been used in separation technologies . This can involve the use of boronic acids to selectively bind to and separate specific molecules from a mixture.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This can involve the use of boronic acids as part of drug molecules, potentially enhancing their effectiveness or altering their function.

Peptide Modifications

Boronic acid has been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities . This effort has led to broad applications, including the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces .

作用机制

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and other proteins, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .

Mode of Action

This reaction results in the formation of an active complex and a by-product, quinone methide (QM), which can scavenge glutathione (GSH), a cellular defense against reactive oxygen species .

Biochemical Pathways

The scavenging of gsh by the qm by-product could potentially affect the glutathione pathway, which plays a crucial role in maintaining the redox balance within cells .

Pharmacokinetics

It is known that boronic acids are generally metabolized through deboronation, yielding boric acid, which has low toxicity in humans .

Result of Action

The scavenging of gsh by the qm by-product could potentially lead to an increase in oxidative stress within cells, as gsh is a key antioxidant .

Action Environment

Factors such as ph and the presence of reactive oxygen species like h2o2 could potentially affect the reactivity and efficacy of boronic acids .

属性

IUPAC Name |

(5-amino-6-methoxypyrazin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BN3O3/c1-12-5-4(7)8-2-3(9-5)6(10)11/h2,10-11H,1H3,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRZWHBSQBFJAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C(=N1)OC)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-6-methoxypyrazin-2-yl)boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyano-1-ethyl-6-hydroxy-4-methyl-5-[4-(phenylazo)phenylazo]-2-pyridone](/img/structure/B569522.png)

![N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester](/img/no-structure.png)

![5-[5-Chloro-1-(2-fluorophenyl)-2-oxopentyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B569538.png)